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Compound of Interest

Compound Name: 4-Tert-butyl-2-methylheptane

Cat. No.: B14537967 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic characteristics of 4-tert-butyl-
2-methylheptane and three of its structural isomers: the linear n-dodecane, the highly

branched 2,2,4,6,6-pentamethylheptane, and the symmetrically branched 5-propylnonane. All

four compounds share the molecular formula C₁₂H₂₆ and a molecular weight of 170.33 g/mol .

[1][2][3] However, their distinct molecular structures give rise to unique spectroscopic

signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass

Spectrometry (MS), allowing for their unambiguous differentiation.

Spectroscopic Data Comparison
The following table summarizes the key spectroscopic features of 4-tert-butyl-2-
methylheptane and its selected isomers. This data is essential for identifying these

compounds and understanding how subtle changes in molecular structure influence their

interaction with electromagnetic radiation and behavior in a mass spectrometer.
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Spectroscopic
Technique

4-Tert-butyl-2-
methylheptane
(Predicted/Exp
ected)

n-Dodecane
2,2,4,6,6-
Pentamethylhe
ptane

5-
Propylnonane

¹H NMR

Complex

spectrum.

Prominent singlet

for the tert-butyl

protons (~0.8-1.0

ppm). A doublet

for the C2-methyl

group. Multiple

overlapping

multiplets for

methine and

methylene

protons in the

alkane region

(~0.8-2.0 ppm).

[4]

Simple spectrum.

A triplet for the

terminal methyl

protons (~0.88

ppm). A large,

broad multiplet

for the internal

methylene

protons (~1.26

ppm).[5]

Relatively simple

spectrum. A

prominent singlet

for the four

equivalent C2

and C6 methyl

groups. A doublet

for the C4 methyl

group. A singlet

for the two C2

and C6 gem-

dimethyl groups.

Multiplets for the

C3, C4, and C5

protons.[6]

Symmetrical

spectrum

expected. A

triplet for the

terminal methyl

protons of the

propyl and butyl

chains.

Overlapping

multiplets for the

numerous

methylene

protons. A

multiplet for the

single methine

proton at C5.

¹³C NMR

Twelve carbons,

but fewer than

twelve signals

due to some

symmetry. A

signal for the

quaternary

carbon of the

tert-butyl group

and a signal for

its three

equivalent

methyl carbons.

[4]

Simple spectrum

with 6 signals

due to symmetry.

Signals for the

terminal methyl

carbon (~14.1

ppm) and the

internal

methylene

carbons (~22.7,

~29.4, ~29.7,

~31.9 ppm).[7][8]

8 unique carbon

signals. Distinct

signals for the

quaternary

carbons at C2

and C6, and their

respective

methyl groups.

Signals for the

methine carbon

at C4 and its

methyl group,

and the

methylene

carbons at C3

and C5.[6][9]

6 unique carbon

signals due to

symmetry.

Signals for the

terminal methyl

carbons and the

different

methylene

carbons in the

propyl and butyl

chains, and a

signal for the

methine carbon

at C5.[3][10]
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IR Spectroscopy

C-H stretching:

~2850-3000

cm⁻¹. C-H

bending (methyl

and methylene):

~1350-1480

cm⁻¹. A

characteristic

peak for the tert-

butyl group may

be observed.[4]

C-H stretching:

~2854, 2924,

2956 cm⁻¹. C-H

bending

(methylene rock):

~722 cm⁻¹. C-H

bending (methyl

and methylene):

~1378, 1467

cm⁻¹.[11]

C-H stretching:

~2870-2960

cm⁻¹. C-H

bending (gem-

dimethyl split):

~1365 and

~1390 cm⁻¹. C-H

bending (methyl

and methylene):

~1470 cm⁻¹.[12]

C-H stretching:

~2860-2960

cm⁻¹. C-H

bending (methyl

and methylene):

~1378, 1466

cm⁻¹.[3][10]

Mass

Spectrometry

(EI)

Molecular ion

(M⁺) peak at m/z

170, likely of low

intensity.

Prominent

fragment ions

resulting from the

loss of a tert-

butyl group ([M-

57]⁺) and other

alkyl fragments.

Molecular ion

(M⁺) peak at m/z

170.[13]

Characteristic

fragmentation

pattern of a long-

chain alkane with

a series of

fragment ions

separated by 14

Da (CH₂).

Common

fragments at m/z

43, 57, 71, 85.

[13]

Molecular ion

(M⁺) peak at m/z

170, likely very

weak or absent.

A prominent

base peak at m/z

57,

corresponding to

the stable tert-

butyl cation.

Another

significant

fragment at m/z

113 ([M-57]⁺).

[14]

Molecular ion

(M⁺) peak at m/z

170.

Fragmentation

will be directed

by the branching

at C5, leading to

significant peaks

from the loss of

propyl ([M-43]⁺)

and butyl ([M-

57]⁺) radicals.

The base peak is

likely m/z 57 or

71.[3]

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this

guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR

Sample Preparation:
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Dissolve approximately 5-10 mg of the liquid alkane sample in about 0.6-0.7 mL of a

deuterated solvent (e.g., chloroform-d, CDCl₃). The use of a deuterated solvent is crucial

to avoid large solvent signals in the ¹H NMR spectrum.

Transfer the solution to a standard 5 mm NMR tube.

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift

referencing (0 ppm).

Instrument Parameters (General):

Spectrometer: A 300 MHz or higher field NMR spectrometer.

Temperature: 298 K.

¹H NMR Data Acquisition:

Pulse Sequence: A standard single-pulse sequence.

Spectral Width: Approximately 12-15 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 8-16 scans are typically sufficient for a neat liquid sample.

¹³C NMR Data Acquisition:

Pulse Sequence: A standard single-pulse sequence with proton decoupling (e.g., zgpg30).

Spectral Width: Approximately 200-250 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans

(e.g., 128 to 1024 or more) is required to achieve a good signal-to-noise ratio.
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Data Processing:

Apply a Fourier transform to the acquired free induction decay (FID).

Phase correct the resulting spectrum.

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid):

Place one or two drops of the neat liquid alkane sample onto the surface of a salt plate

(e.g., NaCl or KBr).

Place a second salt plate on top of the first to create a thin liquid film between the plates.

Ensure there are no air bubbles in the film.

Data Acquisition:

Place the salt plate assembly in the sample holder of an FTIR spectrometer.

Record a background spectrum of the empty spectrometer.

Record the sample spectrum over the range of 4000-400 cm⁻¹.

The instrument software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

Data Analysis:

Identify the characteristic absorption bands for C-H stretching and bending vibrations.

Note the presence or absence of specific peaks that can indicate certain structural

features (e.g., gem-dimethyl split for the tert-butyl group).
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Mass Spectrometry (MS)
Sample Introduction:

For volatile liquid alkanes, a gas chromatography-mass spectrometry (GC-MS) system is

ideal.

Inject a small volume (e.g., 1 µL) of a dilute solution of the alkane in a volatile solvent

(e.g., hexane or dichloromethane) into the GC inlet.

The GC will separate the sample from the solvent and introduce it into the mass

spectrometer.

Ionization:

Use Electron Ionization (EI) at a standard energy of 70 eV. This provides reproducible

fragmentation patterns that are useful for structural elucidation and library matching.

Mass Analysis:

Scan a mass range appropriate for the compound and its expected fragments (e.g., m/z

35-200).

Data Analysis:

Identify the molecular ion peak (M⁺), if present.

Analyze the fragmentation pattern to identify characteristic fragment ions and neutral

losses.

Compare the obtained mass spectrum with spectral libraries (e.g., NIST) for confirmation.

Logical Workflow for Isomer Differentiation
The following diagram illustrates a logical workflow for differentiating between 4-tert-butyl-2-
methylheptane and its isomers using the spectroscopic data.
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Alkane Isomer Mixture (C12H26)

Mass Spectrometry (EI) NMR Spectroscopy (1H & 13C)

IR Spectroscopy

Molecular Ion (m/z 170)? Spectrum Complexity?

tert-Butyl Peak (~1365 & 1390 cm-1)? Analyze Fragmentation Pattern

Yes

Highly Branched Isomer
(e.g., 2,2,4,6,6-pentamethylheptane)

Weak/Absent

Linear Isomer
(n-dodecane)

Series of CnH2n+1 fragments

Moderately Branched Isomer
(e.g., 4-tert-butyl-2-methylheptane)

Loss of specific alkyl groups

Number of Unique Signals

Analyze

Few signals (high symmetry)Many signals (low symmetry)

Symmetrically Branched Isomer
(e.g., 5-propylnonane)

Fewer signals than carbonsYes NoYesNo

Click to download full resolution via product page

Caption: Workflow for differentiating alkane isomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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